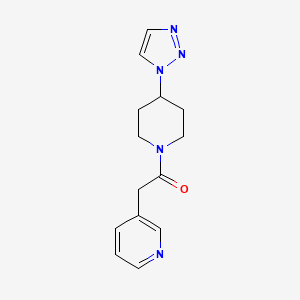
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Recent research focuses on synthesizing derivatives of triazole compounds, including those related to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone," and analyzing their structural properties. For instance, studies have developed methods for synthesizing 1H-1,2,4-triazole derivatives containing pyridine units, revealing their potential in creating new molecules with diverse biological activities (Liu et al., 2007). Another study focused on the synthesis, spectroscopic characterization, and X-ray crystal analysis of similar compounds, providing insights into their molecular structures and potential applications in drug development (Govindhan et al., 2017).
Biological Activities
Several studies have examined the biological activities of triazole derivatives. For example, compounds synthesized from 1H-1,2,4-triazole derivatives demonstrated antifungal and plant growth regulatory activities, suggesting their utility in agricultural sciences (Liu et al., 2007). Other research efforts have explored the cytotoxic properties of these compounds, indicating their potential in cancer research and therapy (Govindhan et al., 2017).
Material Science Applications
In material science, the structural analysis of triazole derivatives, including hydrogen bonding patterns and crystalline structures, has provided valuable insights. Such studies are crucial for understanding the material properties and designing new materials with specific characteristics (Balderson et al., 2007).
Pharmaceutical Applications
The synthesized compounds' interaction with proteins and their pharmacokinetic properties have been investigated, highlighting their relevance in drug design and delivery systems (Govindhan et al., 2017). Such studies contribute to the development of new drugs and therapeutic agents.
Antiviral and Antifungal Activities
Research into the antiviral and antifungal activities of triazole derivatives has shown promising results, suggesting these compounds could lead to new treatments for infectious diseases (Attaby et al., 2006).
Propiedades
IUPAC Name |
2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFTPHCEVPWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


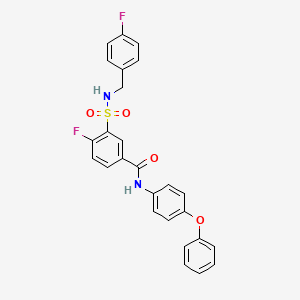
![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)
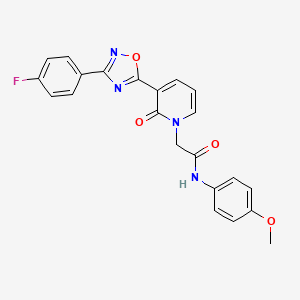
![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)
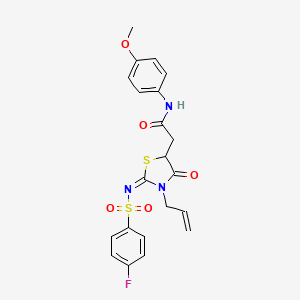
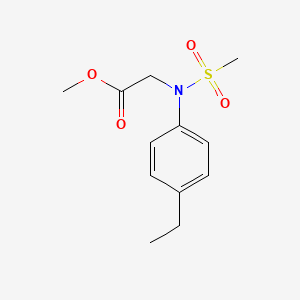

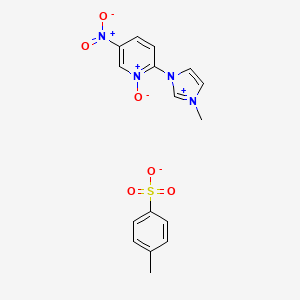
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)
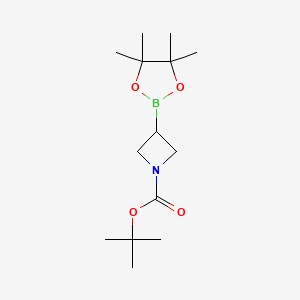
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)
